molecular formula C7H4F3NO B1333448 2,4,5-Trifluorobenzamide CAS No. 98349-23-6

2,4,5-Trifluorobenzamide

Cat. No. B1333448
CAS RN: 98349-23-6
M. Wt: 175.11 g/mol
InChI Key: YQRPJVUZSKXCJN-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzamide is a chemical compound with the molecular formula C7H4F3NO and a molecular weight of 175.11 .


Synthesis Analysis

The synthesis of 2,4,5-Trifluorobenzamide involves a continuous microflow process. This process includes the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 . The Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide produces 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield .


Molecular Structure Analysis

The InChI code for 2,4,5-Trifluorobenzamide is 1S/C7H4F3NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) and the InChI key is YQRPJVUZSKXCJN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4,5-Trifluorobenzamide include a Grignard exchange reaction and a carboxylation reaction . The Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide produces 2,4,5-trifluorophenylmagnesium bromide . This is followed by a highly efficient gas-liquid reaction of the resultant Grignard reagent with CO2 under atmospheric pressure .


Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzamide has a molecular weight of 175.11 .

Scientific Research Applications

Synthesis Processes

  • Synthesis of 2,4,5-Trifluorobromobenzene : 2,4,5-Trifluorobenzamide is used in the synthesis of 2,4,5-trifluorobromobenzene, a significant synthetic intermediate in the pharmaceutical industry. A continuous microflow process for this synthesis has been developed, involving the diazotization of 2,4,5-trifluoroaniline and subsequent reaction steps. This process offers efficient mass- and heat-transfer, reducing reaction time significantly (Deng et al., 2017).

Applications in Material Science

  • Formation of Polymorphs in Solid-State Chemistry : In a study on N-(3,5-difluorophenyl)-2,4-difluorobenzamide, three polymorphs were identified, emphasizing the role of short, linear C-H⋅⋅⋅F intermolecular interactions. Understanding these interactions is crucial in material science, particularly in the development of new materials with specific mechanical properties (Mondal et al., 2017).

Pharmaceutical Research

  • Synthesis of Bioactive Molecules : The introduction of fluorine into bioactive molecules, like in the case of polyfluorinated benzamides, is a key area in medicinal chemistry. Studies on tetrafluorophthalimides and related compounds, including trifluorobenzamides, have shown their potential as inhibitors in antiangiogenic therapy, an important aspect of cancer treatment (Steinebach et al., 2018).

Chemical Catalysis

  • Iron-Catalyzed Fluorination : In a novel approach, N-fluoro-2-methylbenzamides, a class that includes 2,4,5-trifluorobenzamide, were used in an iron-catalyzed fluorination process. This method demonstrated a broad substrate scope and functional group tolerance, highlighting the versatility of fluoroamides in chemical catalysis (Groendyke et al., 2016).

Environmental Applications

  • Adsorption Studies : The adsorption behavior of related compounds, like 2,4,5-trichlorophenoxy acetic acid, on various materials has been studied to understand environmental interactions. Such studies are critical for developing sensitive membrane electrodes for monitoring pesticides and other environmental contaminants (Khan & Akhtar, 2011).

Safety And Hazards

2,4,5-Trifluorobenzamide is classified as an irritant . It is harmful if swallowed and causes skin and eye irritation . Safety measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2,4,5-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRPJVUZSKXCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380311
Record name 2,4,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzamide

CAS RN

98349-23-6
Record name 2,4,5-Trifluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98349-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98349-23-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 20 ml of 80% sulfuric acid was dissolved 5.8 g of 2,4,5-trifluorobenzonitrile and the mixture was heated under reflux for 30 minutes. After cooling, the reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was dried over sodium sulfate and the solvent was removed to yield 5.32 g of 2,4,5-trifluorobenzamide.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
AL Aguirre, PR Chheda, SRC Lentz, HA Held… - Bioorganic & medicinal …, 2020 - Elsevier
Fluoroquinolones are a class of antibacterial agents used clinically to treat a wide array of bacterial infections and target bacterial type-II topoisomerases (DNA gyrase and …
Number of citations: 7 www.sciencedirect.com
EED Maack - 2021 - search.proquest.com
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evas Page 1 Design, synthesis, and evaluation of …
Number of citations: 1 search.proquest.com
B Zhong, X Cai, S Chennamaneni, X Yi, L Liu… - European journal of …, 2012 - Elsevier
Cyclooxygenase-2 (COX-2) inhibitor nimesulide inhibits the proliferation of various types of cancer cells mainly via COX-2 independent mechanisms, which makes it a good lead …
Number of citations: 69 www.sciencedirect.com
NM Boshta, EA Elgamal, IET El-Sayed - Monatshefte für Chemie …, 2018 - Springer
Scaffolds of 2-acylamino-1,3,4-oxadiazole have been recently developed as transglycosylase inhibitors against MRSA. In the present study, structure–activity relationships of new …
Number of citations: 17 link.springer.com
AL Aguirre - 2019 - search.proquest.com
Fluoroquinolones are a class of antibiotics used clinically to treat a wide array of bacterial infections. These therapeutics act by targeting a bacterial enzyme required for cell viability, …
Number of citations: 3 search.proquest.com
D Zhu, H Qin, X Wang, Y Jia, X Wang… - Chemical Biology & …, 2023 - Wiley Online Library
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a promising therapeutic target for the treatment of hyperlipidemia. In discovery of novel small molecules that …
Number of citations: 3 onlinelibrary.wiley.com
MD Altman, A Ali, GSK Kumar Reddy… - Journal of the …, 2008 - ACS Publications
The acquisition of drug-resistant mutations by infectious pathogens remains a pressing health concern, and the development of strategies to combat this threat is a priority. Here we …
Number of citations: 142 pubs.acs.org
HA Schwanz - 2012 - search.proquest.com
Fluoroquinolones, broad-spectrum bactericidal antibiotics, exert their effects by inhibiting type II topoisomerases through the formation of a fluoroquinolone-DNA-topoisomerase ternary …
Number of citations: 3 search.proquest.com
T Pan, Y Ding, L Wu, L Liang, X He, Q Li, C Bai… - European Journal of …, 2019 - Elsevier
The capsid assembly is an essential step for Hepatitis B Virus (HBV) life cycle and is an important target for anti-HBV drug development. In this report, we identified a hit compound with …
Number of citations: 14 www.sciencedirect.com

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